molecular formula C22H15BrFN3O2 B6547794 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946351-73-1

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547794
CAS No.: 946351-73-1
M. Wt: 452.3 g/mol
InChI Key: XXIQMUSAAKRXAZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H15BrFN3O2 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.03317 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula as follows:

C19H16BrFN3O\text{C}_{19}\text{H}_{16}\text{BrF}\text{N}_3\text{O}

This structure indicates the presence of a naphthyridine core, which is often associated with various biological activities.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Allosteric Modulation : It has been suggested that such compounds can act as positive allosteric modulators of receptors like α7 nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and cognitive functions .
  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related structures exhibit IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

Biological TargetActivity TypeIC50 Value
α7 nAChRsPositive Modulation0.21 µM
CDK2Inhibition0.36 µM
CDK9Inhibition1.8 µM

These values indicate a strong potential for therapeutic applications in neurodegenerative diseases and cancer.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of compounds similar to the target compound in models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function in treated animals .
  • Anti-Cancer Activity : In another study, derivatives of naphthyridine were tested against various cancer cell lines (HeLa, HCT116). The results showed substantial inhibition of cell proliferation with IC50 values in the low micromolar range .

Properties

IUPAC Name

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2/c23-16-8-9-19(18(24)12-16)26-21(28)17-11-15-7-4-10-25-20(15)27(22(17)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIQMUSAAKRXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.